(2S)-2-(bromomethyl)pyrrolidine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(bromomethyl)pyrrolidine-1-sulfonyl fluoride is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromomethyl group attached to the second carbon of the pyrrolidine ring and a sulfonyl fluoride group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(bromomethyl)pyrrolidine-1-sulfonyl fluoride typically involves the bromination of a suitable pyrrolidine precursor followed by the introduction of the sulfonyl fluoride group. One common method involves the reaction of (2S)-2-(hydroxymethyl)pyrrolidine with a brominating agent such as phosphorus tribromide (PBr3) to yield (2S)-2-(bromomethyl)pyrrolidine. This intermediate is then treated with a sulfonyl fluoride reagent, such as sulfur tetrafluoride (SF4), under controlled conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(bromomethyl)pyrrolidine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl fluoride group.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis may involve sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrrolidine derivatives where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the sulfonyl fluoride group.
Hydrolysis: The major product is the corresponding sulfonic acid derivative.
Scientific Research Applications
(2S)-2-(bromomethyl)pyrrolidine-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(bromomethyl)pyrrolidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The sulfonyl fluoride group can also participate in covalent modification of target molecules, potentially altering their function and activity. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(chloromethyl)pyrrolidine-1-sulfonyl fluoride
- (2S)-2-(iodomethyl)pyrrolidine-1-sulfonyl fluoride
- (2S)-2-(methyl)pyrrolidine-1-sulfonyl fluoride
Uniqueness
(2S)-2-(bromomethyl)pyrrolidine-1-sulfonyl fluoride is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
CAS No. |
2742623-68-1 |
---|---|
Molecular Formula |
C5H9BrFNO2S |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.